2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a chlorophenyl group, a piperazine ring, a pyrido[1,2-a]pyrimidine core, a furan ring, and a thiazolidinone moiety, which contribute to its diverse chemical properties and potential biological activities.
Properties
Molecular Formula |
C27H22ClN5O3S2 |
|---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22ClN5O3S2/c28-18-5-3-6-19(15-18)30-10-12-31(13-11-30)24-21(25(34)32-9-2-1-8-23(32)29-24)16-22-26(35)33(27(37)38-22)17-20-7-4-14-36-20/h1-9,14-16H,10-13,17H2/b22-16- |
InChI Key |
PVWNQARRUSIUMG-JWGURIENSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6 |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the piperazine and chlorophenyl groups, and the final assembly of the thiazolidinone ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of human error. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolidinone ring, leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or thiols.
Scientific Research Applications
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving protein-ligand binding and enzyme inhibition.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. It is investigated as a lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial proteins, resulting in antimicrobial activity.
Comparison with Similar Compounds
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as:
Dichloroaniline: A compound with a similar aromatic structure but different functional groups and reactivity.
Steviol glycoside: A natural compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
